molecular formula C15H14O3 B7960821 Methyl 2-(3-methoxyphenyl)benzoate

Methyl 2-(3-methoxyphenyl)benzoate

Cat. No.: B7960821
M. Wt: 242.27 g/mol
InChI Key: DLVFBIKYDMBDKB-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)benzoate is an aromatic ester featuring a benzoate core substituted with a 3-methoxyphenyl group at the 2-position.

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFBIKYDMBDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Grignard reagents. For example, 3-methoxyphenylmagnesium bromide can be reacted with methyl benzoate to yield the desired product. This reaction is usually performed in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions to introduce halogens or nitro groups.

Major Products Formed

    Oxidation: 2-(3-hydroxyphenyl)benzoic acid

    Reduction: 2-(3-methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-methoxyphenyl)benzoate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis . The modification of its structure can enhance its efficacy as an antimicrobial agent.
  • Anticancer Properties : Research indicates that methyl derivatives of benzoates can induce cytotoxic effects on cancer cell lines. For instance, modifications to the methoxy group have been linked to increased potency against specific cancer types .

The compound's biological activity extends beyond antimicrobial and anticancer effects:

  • Enzyme Inhibition : It has been explored as a potential inhibitor of certain enzymes involved in disease processes, which could lead to new therapeutic strategies .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials:

  • Polymer Chemistry : Its derivatives are used in the production of polymers with specific properties such as enhanced thermal stability and mechanical strength .
  • Cosmetic Applications : Due to its favorable chemical properties, it is also being investigated for use in cosmetic formulations as a stabilizing agent or fragrance component .

Antimicrobial Screening

A notable study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes. Methyl derivatives, including this compound, showed promising results as potential inhibitors .

Anticancer Studies

Research on phenolic compounds has demonstrated that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines. This compound is being studied for similar enhancements in efficacy .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Mycobacterium tuberculosis
Anticancer activityShows cytotoxic effects on cancer cell lines
Biological ActivityEnzyme inhibitorsPotential for new therapeutic strategies
Material SciencePolymer productionUsed as a building block for advanced materials
Cosmetic formulationsInvestigated for stabilizing properties

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)benzoate is primarily related to its chemical reactivity. The methoxy group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. Additionally, the phenyl ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Linked Methoxy Benzoate Derivatives

A triazine-containing analog, Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇), was synthesized via a multi-step procedure involving DIPEA-mediated coupling and column chromatography . Key comparisons:

  • Synthesis : The triazine derivative required three sequential reactions (7–47 h) and yielded 90% after purification, highlighting efficient coupling despite structural complexity.
  • Physical Properties : Melting point (79–82°C) and solubility in CH₂Cl₂/EtOAc suggest moderate polarity, likely influenced by the triazine core and dual methoxy groups.
  • Contrast : The absence of a triazine ring in Methyl 2-(3-methoxyphenyl)benzoate simplifies its synthesis but may reduce thermal stability compared to this analog.

Quinoline-Piperazine Benzoate Derivatives

Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) from features a methoxyphenyl-quinoline-piperazine-benzoate framework . Comparisons include:

  • Structural Complexity: C6’s extended conjugated system (quinoline-piperazine) may enhance UV absorption and biological activity compared to the simpler 2-(3-methoxyphenyl)benzoate.
  • Applications: Quinoline derivatives like C6 are explored for medicinal applications (e.g., kinase inhibition), whereas this compound’s simpler structure may limit bioactivity.

Agrochemical Benzoate Esters

lists methyl benzoate-based herbicides like metsulfuron-methyl ester (substituted with a triazinyl-sulfonylurea group) . Key differences:

  • Functional Groups : Sulfonylurea and triazine moieties in agrochemicals enable herbicidal activity via acetolactate synthase inhibition. The 3-methoxyphenyl group in the target compound lacks such bioactivity-directing groups.
  • Polarity: The sulfonylurea group increases water solubility, critical for agrochemical delivery, whereas this compound’s non-ionic structure may favor lipid solubility.

Key Research Findings

  • Substituent Effects : Methoxy groups at the 3-position (target compound) versus 4-position (C6) alter electronic distribution, impacting UV absorption and reactivity .
  • Synthetic Efficiency : Complex derivatives (e.g., triazine-linked) require multi-step protocols but achieve high yields, suggesting robustness in methoxy-benzoate chemistry .
  • Application Divergence : Structural modifications (e.g., sulfonylurea in agrochemicals) dictate functionality, underscoring the versatility of benzoate esters .

Biological Activity

Methyl 2-(3-methoxyphenyl)benzoate, a compound belonging to the class of benzoates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the esterification of 2-(3-methoxyphenyl)benzoic acid with methanol. The chemical structure consists of a benzoate moiety with a methoxy-substituted phenyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, targeting the polyketide synthase Pks13, which is crucial for mycolic acid synthesis in the bacterial cell wall .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.5

Antiviral Activity

This compound has also been investigated for its antiviral properties. It was found to inhibit HIV-1 reverse transcriptase (RT), with an IC50 value indicating potent activity against the virus . This suggests that modifications in the molecular structure can lead to enhanced antiviral efficacy.

Table 2: Antiviral Activity Against HIV-1

CompoundEC50 (µM)IC50 (µM)Reference
This compound0.210.074

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in pathogen survival, such as polyketide synthases in M. tuberculosis and reverse transcriptase in HIV-1.
  • Modification of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their integrity and function.

Case Study 1: Inhibition of Mycobacterial Growth

A recent study focused on the efficacy of this compound against Mycobacterium tuberculosis. The compound was tested in vitro using a hypomorph strain of M. tuberculosis, revealing that it significantly reduced bacterial viability with a greater than tenfold improvement in potency under specific conditions .

Case Study 2: Antiviral Efficacy Against HIV

In another investigation, this compound was assessed for its ability to inhibit HIV replication in cell cultures. The results indicated that it effectively reduced viral load and protected host cells from cytopathic effects associated with HIV infection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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